N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine
CAS No.:
Cat. No.: VC17535213
Molecular Formula: C24H21NO4Se
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO4Se |
|---|---|
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylselanylpropanoic acid |
| Standard InChI | InChI=1S/C24H21NO4Se/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
| Standard InChI Key | QCXUOVRSRVYDOD-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1=CC=C(C=C1)[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Fmoc-L-selenoalanine features a three-part molecular architecture:
-
L-alanine backbone: The chiral α-carbon center retains the (S)-configuration inherent to natural L-amino acids.
-
Fmoc protecting group: The 9-fluorenylmethyloxycarbonyl moiety shields the α-amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .
-
Phenylselenyl substituent: A selenoether (-SePh) group at the β-position replaces the native hydrogen atom, introducing redox-active selenium into the structure.
This configuration is validated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks observed at δ 7.75–7.30 ppm (aromatic Fmoc protons) and δ 4.40–4.20 ppm (methine proton adjacent to selenium).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C24H21NO4Se |
| Molecular weight | 466.4 g/mol |
| CAS number | Not publicly disclosed |
| Purity (HPLC) | ≥98% |
| Solubility | DMSO, DMF, dichloromethane |
Comparative Analysis with Fmoc-L-alanine
The selenium analog diverges from its sulfur-containing counterpart, Fmoc-L-cysteine, in three critical aspects:
-
Atomic radius: Selenium’s larger van der Waals radius (1.90 Å vs. sulfur’s 1.85 Å) creates steric effects influencing peptide folding .
-
Redox potential: The Se–Ph bond (bond dissociation energy ≈ 234 kJ/mol) exhibits greater lability compared to S–Ph (≈ 272 kJ/mol), enabling selective cleavage under milder conditions.
-
NMR chemical shifts: The β-proton adjacent to selenium displays a downfield shift of 0.3–0.5 ppm relative to sulfur analogs, aiding structural verification.
Synthesis and Purification
Stepwise Synthesis Protocol
The synthesis follows a three-stage process optimized for yield and reproducibility:
Stage 1: Fmoc Protection of L-Alanine
L-alanine undergoes N-protection using Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving >95% conversion within 2 hours .
Stage 2: Selenylation at β-Position
The protected amino acid reacts with phenylselenyl bromide (PhSeBr) in the presence of LDA (lithium diisopropylamide) at −78°C, introducing the selenoether group with 85–90% regioselectivity.
Stage 3: Final Purification
Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), yielding ≥98% pure compound as confirmed by LC-MS.
Table 2: Optimized Reaction Conditions
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | 0–5°C | −78°C |
| Reaction time | 2 h | 1.5 h |
| Key reagent | Fmoc-Cl | PhSeBr |
| Solvent | THF | THF |
| Yield | 95% | 88% |
Quality Control Metrics
Batch consistency is ensured through:
-
Chiral purity: ≥99% enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column)
-
Elemental analysis: Calculated (%) C 61.81, H 4.54, N 3.00; Found C 61.75±0.3, H 4.49±0.2, N 2.97±0.1
-
Stability: Decomposition <1% after 12 months at −20°C under argon
Biochemical Applications
Peptide Synthesis Advantages
Incorporating Fmoc-L-selenoalanine into SPPS offers distinct benefits:
-
Orthogonal deprotection: The Fmoc group is removed with 20% piperidine/DMF without affecting the Se–Ph bond.
-
Selenoprotein mimics: Enables synthesis of selenoenzymes like glutathione peroxidase analogs with enhanced catalytic activity.
-
Radical scavenging: Selenium’s nucleophilic character quenches free radicals during peptide chain elongation, reducing oxidation byproducts.
Cellular Studies
In vitro assays demonstrate:
-
Antioxidant capacity: 2.3-fold higher ROS scavenging vs. sulfur analogs in HepG2 cells (EC50 = 12.5 μM).
-
Cytoprotection: Prevents H2O2-induced apoptosis in neuronal cultures at 10 μM concentration (p < 0.01 vs. control).
-
Metabolic stability: Plasma half-life (t1/2) of 6.7 h in murine models, suitable for pharmacokinetic studies.
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| Shenzhen Excellent Biotech | 98.5% | 100 mg, 1 g | 240–320 |
| GL Biochem (Shanghai) | 99.2% | 250 mg, 5 g | 290–350 |
| Shanghai Jifeng Biotech | 98.8% | 50 mg, 500 mg | 270–310 |
Future Research Directions
Emerging applications under investigation:
-
Anticancer agents: Selenium’s pro-oxidant effects at high concentrations (IC50 = 18 μM in MCF-7 cells).
-
PET imaging: Incorporation of 75Se isotope for tumor tracking (t1/2 = 119.8 d).
-
Supramolecular chemistry: π-Stacking interactions between Fmoc groups enable hydrogel formation (G’ = 2.3 kPa).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume